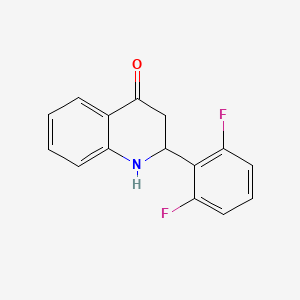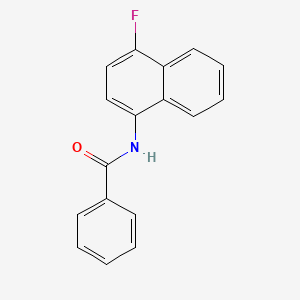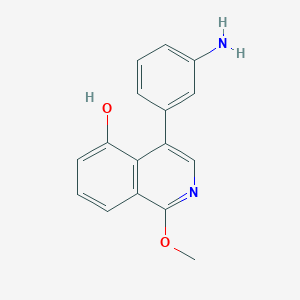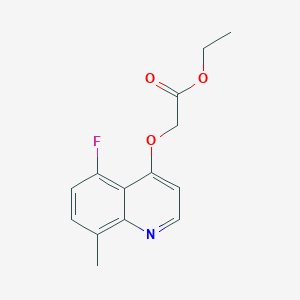
(2R,3R,4S,5S)-4-Amino-5-(hydroxymethyl)-2-(6-methyl-9H-purin-9-yl)tetrahydrofuran-3-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2R,3R,4S,5S)-4-Amino-5-(hydroxymethyl)-2-(6-methyl-9H-purin-9-yl)tetrahydrofuran-3-ol is a complex organic compound that belongs to the class of nucleosides. Nucleosides are essential building blocks of nucleic acids, which are vital for various biological processes. This compound is characterized by its unique structure, which includes a purine base attached to a sugar moiety.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3R,4S,5S)-4-Amino-5-(hydroxymethyl)-2-(6-methyl-9H-purin-9-yl)tetrahydrofuran-3-ol typically involves multiple steps, including the protection and deprotection of functional groups, glycosylation reactions, and purification processes. Common starting materials include purine derivatives and protected sugar intermediates. Reaction conditions often involve the use of catalysts, solvents, and specific temperature and pH controls to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as chromatography and crystallization are employed to purify the final product. The process is designed to be cost-effective and scalable to meet the demands of various applications.
化学反应分析
Types of Reactions
(2R,3R,4S,5S)-4-Amino-5-(hydroxymethyl)-2-(6-methyl-9H-purin-9-yl)tetrahydrofuran-3-ol can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form aldehydes or carboxylic acids.
Reduction: The amino group can be reduced to form amines.
Substitution: The purine base can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., halides). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group may yield formyl or carboxyl derivatives, while substitution reactions on the purine base can introduce various functional groups.
科学研究应用
Chemistry
In chemistry, (2R,3R,4S,5S)-4-Amino-5-(hydroxymethyl)-2-(6-methyl-9H-purin-9-yl)tetrahydrofuran-3-ol is used as a precursor for the synthesis of more complex molecules. It serves as a building block for nucleic acid analogs and other biologically active compounds.
Biology
In biology, this compound is studied for its role in cellular processes. It is involved in the synthesis of nucleotides, which are essential for DNA and RNA replication and repair.
Medicine
In medicine, this compound and its derivatives are investigated for their potential therapeutic applications. They may exhibit antiviral, anticancer, or antimicrobial properties.
Industry
In industry, this compound is used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals. Its unique structure makes it a valuable intermediate in various chemical processes.
作用机制
The mechanism of action of (2R,3R,4S,5S)-4-Amino-5-(hydroxymethyl)-2-(6-methyl-9H-purin-9-yl)tetrahydrofuran-3-ol involves its interaction with specific molecular targets. In biological systems, it may act as a substrate for enzymes involved in nucleotide metabolism. The compound can be incorporated into nucleic acids, affecting their structure and function. Pathways involved include DNA and RNA synthesis, repair, and regulation.
相似化合物的比较
Similar Compounds
Similar compounds include other nucleosides such as adenosine, guanosine, cytidine, and thymidine. These compounds share a similar structure, with a purine or pyrimidine base attached to a sugar moiety.
Uniqueness
What sets (2R,3R,4S,5S)-4-Amino-5-(hydroxymethyl)-2-(6-methyl-9H-purin-9-yl)tetrahydrofuran-3-ol apart is its specific configuration and functional groups. The presence of the hydroxymethyl and amino groups, along with the methyl-substituted purine base, gives it unique chemical and biological properties.
属性
分子式 |
C11H15N5O3 |
|---|---|
分子量 |
265.27 g/mol |
IUPAC 名称 |
(2R,3R,4S,5S)-4-amino-5-(hydroxymethyl)-2-(6-methylpurin-9-yl)oxolan-3-ol |
InChI |
InChI=1S/C11H15N5O3/c1-5-8-10(14-3-13-5)16(4-15-8)11-9(18)7(12)6(2-17)19-11/h3-4,6-7,9,11,17-18H,2,12H2,1H3/t6-,7-,9-,11-/m1/s1 |
InChI 键 |
PVGZMGDGHBRPOE-LUQPRHOASA-N |
手性 SMILES |
CC1=C2C(=NC=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)CO)N)O |
规范 SMILES |
CC1=C2C(=NC=N1)N(C=N2)C3C(C(C(O3)CO)N)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![4-Chloro-1-(6-methoxypyridin-2-yl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B11857001.png)





![2-[4'-(Trifluromethyl)phenyl]-4-methylimidazole-5-methanol](/img/structure/B11857043.png)





